molecular formula C11H8BrNO3 B1414379 Ethyl 2-bromo-6-cyano-3-formylbenzoate CAS No. 1805591-81-4

Ethyl 2-bromo-6-cyano-3-formylbenzoate

Cat. No. B1414379
M. Wt: 282.09 g/mol
InChI Key: PIHCIAIPIJZOLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-bromo-6-cyano-3-formylbenzoate, known as EBCF, is a synthetic organic compound that has been used in scientific research for a variety of purposes. It is a brominated benzoate ester that has been used as a reagent in organic synthesis, as a substrate in enzymatic studies, and as a fluorescent dye. EBCF has been used in a variety of applications, including drug development, biochemistry, and medical research.

Mechanism Of Action

The mechanism of action of EBCF is not yet fully understood. It is believed that the bromine atom of the compound binds to the substrate, allowing for the formation of a covalent bond. This bond then allows for the transfer of electrons from the substrate to the EBCF molecule. This electron transfer allows for the formation of a new product, which is then released from the substrate.

Biochemical And Physiological Effects

EBCF has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, such as cytochrome P450 enzymes. It has also been found to inhibit the activity of certain proteins, such as the enzyme cyclooxygenase. Additionally, EBCF has been found to inhibit the activity of certain hormones, such as testosterone and estradiol.

Advantages And Limitations For Lab Experiments

The use of EBCF in laboratory experiments has several advantages. It is a relatively inexpensive reagent that is readily available. Additionally, it is relatively stable and can be stored for long periods of time. The use of EBCF in laboratory experiments also has several limitations. It is not always easy to obtain pure samples of the compound and it can be difficult to control the concentration of the compound in a laboratory setting.

Future Directions

There are a number of potential future directions for the use of EBCF in scientific research. It may be possible to use EBCF to study the effects of drugs on the body, as well as the effects of certain hormones. Additionally, it may be possible to use EBCF to study the metabolism of drugs, as well as the binding of enzymes to substrates. Finally, it may be possible to use EBCF to study the effects of certain drugs on cellular processes.

Scientific Research Applications

EBCF has been used in a variety of scientific research applications. It has been used as a reagent in organic synthesis, as a substrate in enzymatic studies, and as a fluorescent dye. It has also been used in drug development, biochemistry, and medical research. EBCF has been used to study the binding of enzymes to substrates, to study the metabolism of drugs, and to study the effects of drugs on cellular processes.

properties

IUPAC Name

ethyl 2-bromo-6-cyano-3-formylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrNO3/c1-2-16-11(15)9-7(5-13)3-4-8(6-14)10(9)12/h3-4,6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIHCIAIPIJZOLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1Br)C=O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-bromo-6-cyano-3-formylbenzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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